

Mesoxalic acid monohydrate preparation and stability

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Compound of Interest

Compound Name: Mesoxalic acid

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An In-depth Technical Guide to the Preparation and Stability of **Mesoxalic Acid** Monohydrate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **mesoxalic acid** monohydrate, focusing on its preparation methodologies and stability characteristics. The information is intended to support research, development, and application of this compound in various scientific fields, including drug development.

Introduction

Mesoxalic acid monohydrate, chemically known as dihydroxypropanedioic acid or dihydroxymalonic acid, is an organic compound with the formula $C_3H_4O_6$.^[1] It is the hydrated form of **mesoxalic acid** (also known as oxomalonic acid or ketomalonic acid).^{[1][2]} This compound is noteworthy for the presence of stable geminal hydroxyl groups, a feature that is relatively uncommon in organic chemistry.^[1] **Mesoxalic acid** monohydrate is a white, water-soluble crystalline solid that crystallizes in deliquescent prisms.^[1] It is found in some plants, such as alfalfa, and in beet molasses.^[1]

Table 1: Physicochemical Properties of **Mesoxalic Acid** Monohydrate

Property	Value	Reference
IUPAC Name	2,2-dihydroxypropanedioic acid	[3]
Synonyms	Dihydroxymalonic acid, Ketomalonic acid monohydrate, Oxomalonic acid monohydrate	[1]
CAS Number	560-27-0	[1]
Molecular Formula	C ₃ H ₄ O ₆	[1]
Molecular Weight	136.06 g/mol	[3]
Melting Point	119-121 °C (decomposes)	[1][4]
Appearance	White crystalline solid	[1]
Solubility	Soluble in water	[1]

Preparation of Mesoxalic Acid Monohydrate

Mesoxalic acid monohydrate can be prepared through various synthetic routes. The choice of method may depend on the desired scale, purity requirements, and available starting materials. The following sections detail the most common and effective preparation methods.

Table 2: Summary of Synthetic Methods for **Mesoxalic Acid** Monohydrate

Method	Starting Material	Key Reagents	Reported Yield	Reference
Two-Stage Synthesis from Malonic Acid Diester	Malonic acid diester	Nitrous acid, Formaldehyde	95%	[4]
Oxidation of Diethyl Malonate	Diethyl malonate	Nitrous gases	89.3 - 90.68%	[5]
Hydrolysis of Alloxan	Alloxan	Baryta water (Barium hydroxide solution)	Not specified	[6]
Oxidation of Glycerol	Glycerol	Bismuth(III) nitrate or other oxidizing agents	Not specified	[2][7]
Electrolysis of Tartaric Acid	d-Tartaric acid	Alkaline solution	Not specified	[8]

Two-Stage Synthesis from Malonic Acid Diester

This method provides a high yield of dihydroxymalonic acid through a two-step process involving the formation of an isonitrosomalonic acid diester followed by reaction with formaldehyde.[4]

Stage 1: Formation of Isonitrosomalonic Acid Diester

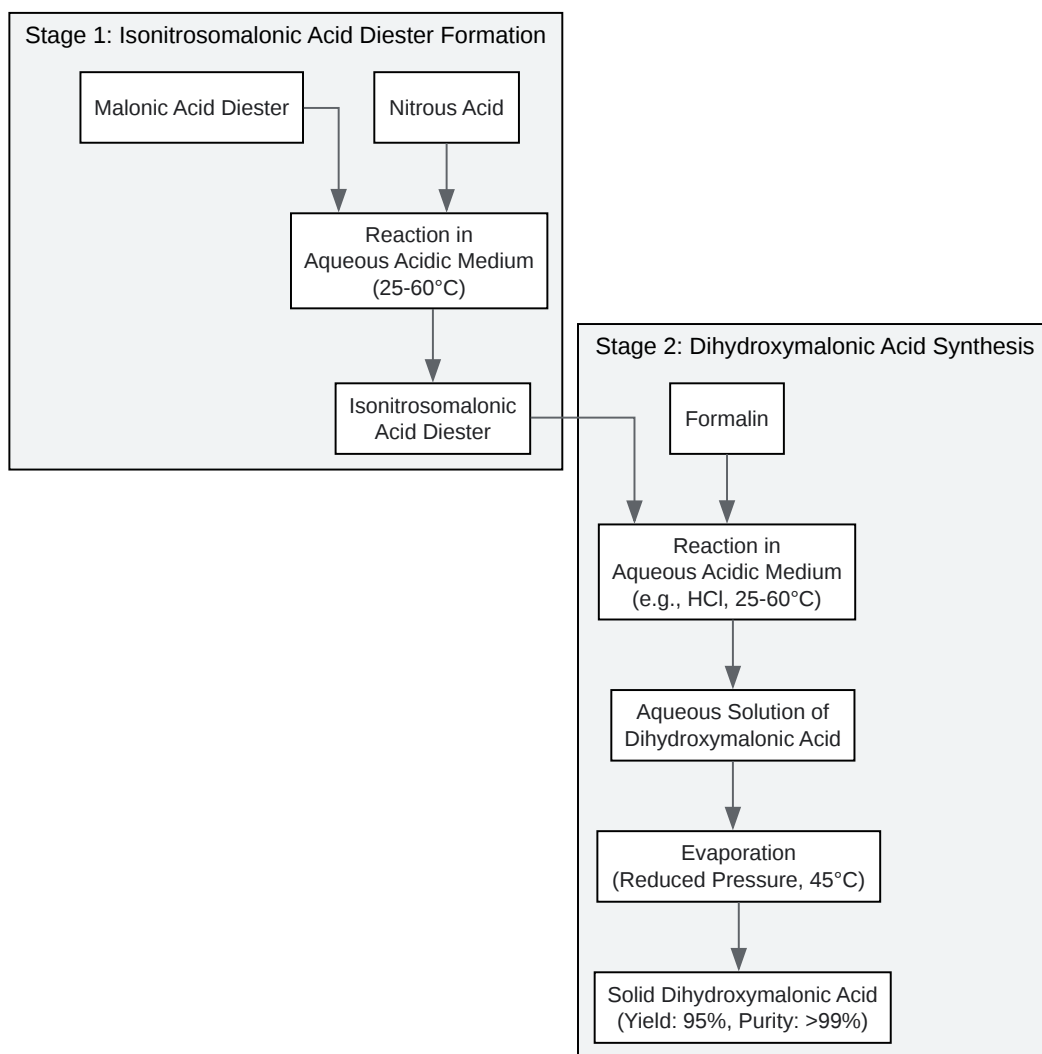
- A diester of malonic acid is reacted with nitrous acid. This reaction is typically carried out in an aqueous and acidic medium.
- The reaction temperature is maintained between 25°C and 60°C, with a preferred range of 30°C to 50°C.[4]

Stage 2: Synthesis of Dihydroxymalonic Acid

- The isonitrosomalonic acid diester formed in the first stage is then reacted with formalin (an aqueous solution of formaldehyde).
- This reaction is preferably carried out in an aqueous and acidic medium. An aqueous solution of hydrochloric acid is a particularly preferred reaction medium.[4]
- The reaction temperature is maintained between 25°C and 60°C, with a preferred range of 30°C to 50°C.[4]
- The resulting aqueous solution contains dihydroxymalonic acid.
- The product can be isolated by evaporation of the water under reduced pressure at 45°C to yield a solid white product.[4]

A patent describing this method reported a yield of 95% with a purity greater than 99% as determined by HPLC.[4]

Workflow for the Two-Stage Synthesis of Dihydroxymalonic Acid



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Caption: Workflow for the two-stage synthesis of dihydroxymalonic acid.

Oxidation of Diethyl Malonate with Nitrous Gases

This method involves the direct oxidation of diethyl malonate to diethyl oxomalonate, which can then be hydrolyzed to dihydroxymalonic acid.

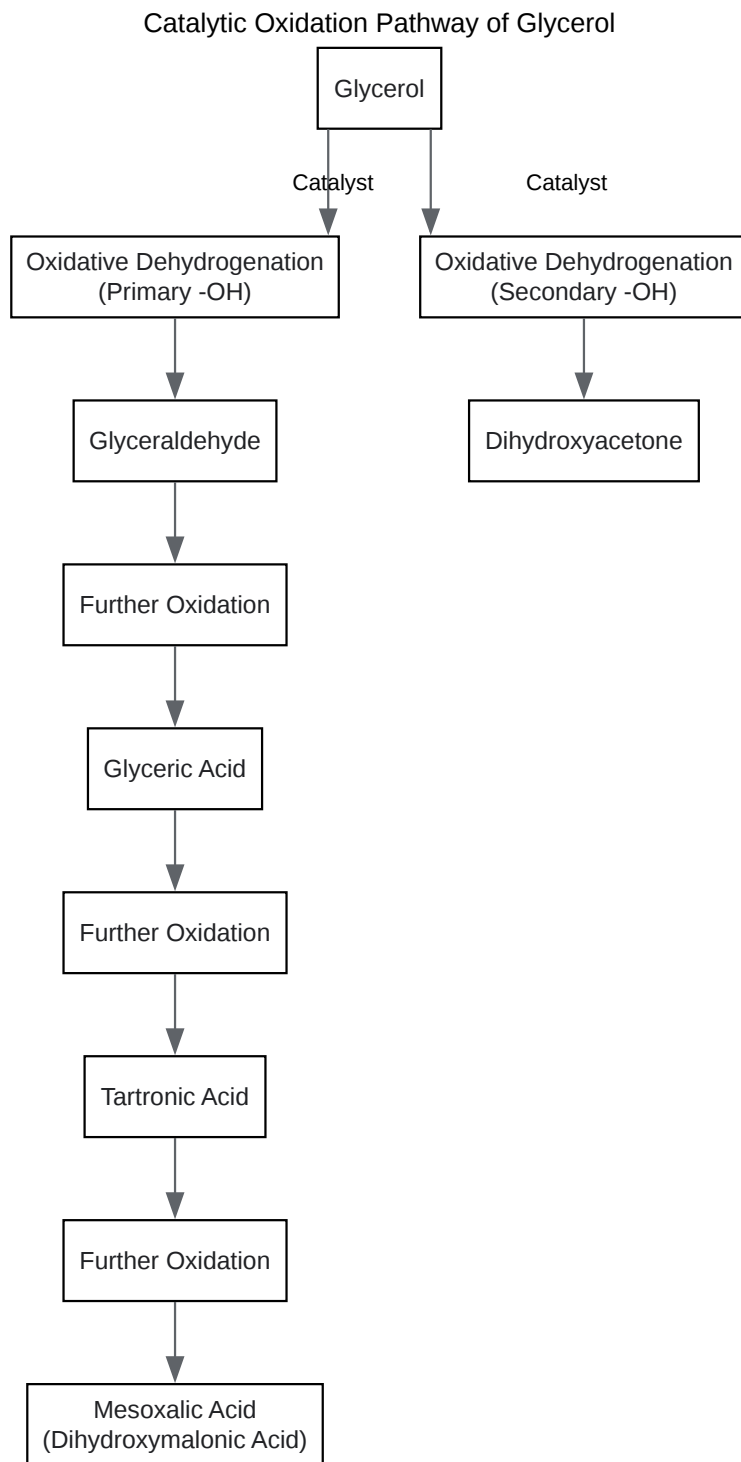
- Cool 7.5 g of diethyl malonate to -5°C .
- Introduce 5 ml of liquid NO_2 .
- Allow the reaction mixture to stir and warm to room temperature.
- The reaction progress can be monitored by the evolution of gases.
- After the reaction is complete, the resulting diethyl oxomalonate can be isolated. A reported yield for this step is 89.3%.^[5]
- The diethyl oxomalonate is then hydrolyzed to dihydroxymalonic acid. At humid air, diethyl oxomalonate reacts with water to give diethyl mesoxalate hydrate.^[9]

Hydrolysis of Alloxan

Dihydroxymalonic acid can be synthesized by the hydrolysis of alloxan using baryta water (a solution of barium hydroxide).^[6] This method involves the cleavage of the pyrimidine ring of alloxan under alkaline conditions.^[6]

Oxidation of Glycerol

The oxidation of glycerol is another route to produce dihydroxymalonic acid. Various oxidizing agents can be employed, with bismuth(III) nitrate being a notable example.^{[2][7]} This pathway is significant as glycerol is an abundant and renewable feedstock, often generated as a byproduct of biodiesel production.^[10] The oxidation can proceed through several intermediates, and controlling the reaction conditions is crucial to achieve the desired product selectively.^[10]



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Caption: Catalytic oxidation pathway of glycerol to various products.

Stability of Mesoxalic Acid Monohydrate

The stability of **mesoxalic acid** monohydrate is a critical factor for its storage, handling, and application, particularly in the pharmaceutical industry.

Thermal Stability

Mesoxalic acid monohydrate melts between 119°C and 121°C, at which point it also begins to decompose.^{[1][4]} Notably, it melts without the loss of its water of hydration.^[1] In aqueous solutions, its stability is temperature-dependent. Continuous boiling of an aqueous solution of dihydroxymalonic acid leads to its decomposition into carbon dioxide and glyoxylic acid.^[1]

pH Stability

The stability of **mesoxalic acid** monohydrate in solution is also influenced by pH. As a dicarboxylic acid, it can undergo ionization in aqueous solutions. The specific effects of pH on its degradation kinetics require further detailed investigation.

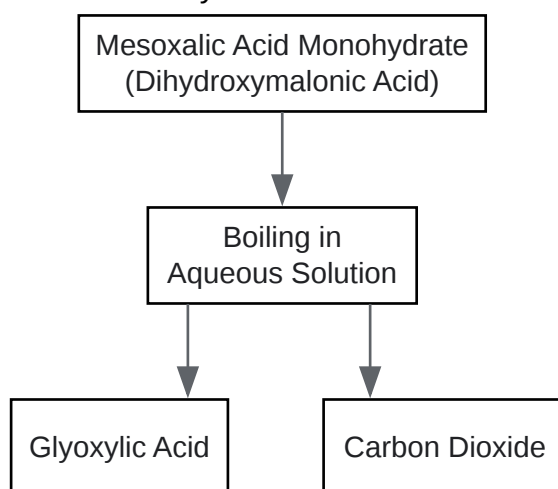
Photostability

To ensure the quality, safety, and efficacy of drug substances and products, photostability testing is essential. The intrinsic photostability of **mesoxalic acid** monohydrate should be evaluated according to ICH Q1B guidelines.^[11] This involves exposing the compound to light sources that produce an output similar to the D65/ID65 emission standard, which mimics natural daylight.^[12]

- **Forced Degradation Testing:** The initial evaluation involves exposing the drug substance to light under stressed conditions to understand its photosensitivity and degradation pathways.^[11] This helps in the development of appropriate analytical methods.
- **Confirmatory Testing:** A single batch of the material is tested under standardized light conditions to determine its photostability characteristics.^[11]
 - **Light Source:** A light source emitting a spectral distribution from 320 nm to 400 nm with a maximum energy emission between 350 nm and 370 nm is used.^[11] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.^[11]

- Sample Preparation: The material should be placed in a suitable container and spread to a thickness of not more than 3 mm.[12]
- Controls: A dark control sample should be kept under the same temperature conditions to differentiate between thermal and light-induced degradation.[12]
- Analysis: The samples are analyzed for any changes in physical properties, and for the formation of degradation products using a validated analytical method.

Degradation Pathway of Mesoxalic Acid Monohydrate



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Caption: Thermal degradation of **mesoxalic acid** monohydrate in boiling aqueous solution.

Conclusion

This technical guide has summarized the key aspects of the preparation and stability of **mesoxalic acid** monohydrate. The synthetic routes presented offer various options for its production, with the two-stage synthesis from malonic acid diesters showing a particularly high yield. The stability of **mesoxalic acid** monohydrate is influenced by temperature and light, and its degradation in boiling aqueous solution is a key consideration. For pharmaceutical applications, rigorous stability testing according to established guidelines is imperative. Further

research into the quantitative aspects of its stability under various pH and photolytic conditions will be beneficial for its broader application.

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